
Fluorescein-NAD+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein-NAD+ is a fluorescent derivative of nicotinamide adenine dinucleotide. It is primarily used as a substrate for ADP-ribosylation, providing a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide for use in poly(ADP-ribose) polymerase assays. This compound allows for the direct measurement of nicotinamide adenine dinucleotide-dependent enzymes, such as poly(ADP-ribose) polymerase, by fluorescence microscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NAD+ involves the conjugation of fluorescein to nicotinamide adenine dinucleotide. The process typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: Nicotinamide adenine dinucleotide is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Conjugation with Fluorescein: The activated nicotinamide adenine dinucleotide is then reacted with fluorescein under mild conditions to form Fluorescein-NAD+.
Industrial Production Methods
Industrial production of Fluorescein-NAD+ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of nicotinamide adenine dinucleotide are activated using industrial-grade coupling reagents.
Conjugation in Large Reactors: The activated nicotinamide adenine dinucleotide is conjugated with fluorescein in large reactors, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Fluorescein-NAD+ undergoes several types of chemical reactions, including:
ADP-Ribosylation: This is the primary reaction where Fluorescein-NAD+ acts as a substrate for ADP-ribosylation by poly(ADP-ribose) polymerase.
Fluorescence Quenching: The fluorescence properties of Fluorescein-NAD+ can be quenched under certain conditions, such as changes in pH or the presence of specific quenching agents.
Common Reagents and Conditions
ADP-Ribosylation: Common reagents include poly(ADP-ribose) polymerase and buffer solutions. The reaction is typically carried out at physiological pH and temperature.
Fluorescence Quenching: Quenching agents such as heavy metals or specific organic molecules can be used under controlled conditions to study the fluorescence properties of Fluorescein-NAD+.
Major Products
The major product formed from the ADP-ribosylation reaction is poly(ADP-ribose), which can be detected and quantified using fluorescence microscopy .
科学的研究の応用
Fluorescein-NAD+ has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular assays to measure the activity of nicotinamide adenine dinucleotide-dependent enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme activity related to diseases such as cancer.
Industry: Applied in the development of high-throughput screening assays for drug discovery
作用機序
Fluorescein-NAD+ exerts its effects through the following mechanisms:
Substrate for ADP-Ribosylation: It acts as a substrate for poly(ADP-ribose) polymerase, facilitating the transfer of ADP-ribose units to target proteins.
Fluorescence Detection: The fluorescein moiety allows for the detection of enzyme activity through fluorescence microscopy, providing a visual representation of the reaction.
類似化合物との比較
Fluorescein-NAD+ is unique compared to other similar compounds due to its fluorescent properties and its use as a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide. Similar compounds include:
Radiolabeled NAD: Used in traditional assays but involves radioactive materials.
Biotin-NAD: Another derivative used in enzyme assays but lacks the fluorescent properties of Fluorescein-NAD+
Fluorescein-NAD+ stands out due to its ability to provide real-time, non-radioactive detection of enzyme activity, making it a valuable tool in various scientific research applications.
特性
分子式 |
C56H64N10O22P2 |
|---|---|
分子量 |
1291.1 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
InChIキー |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



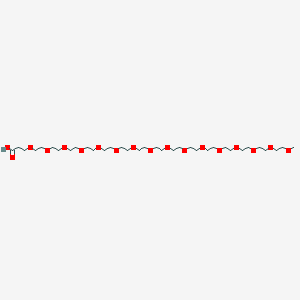
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
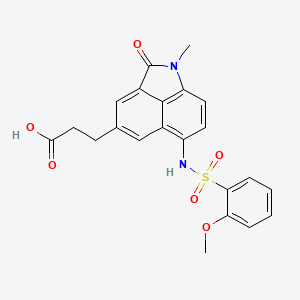
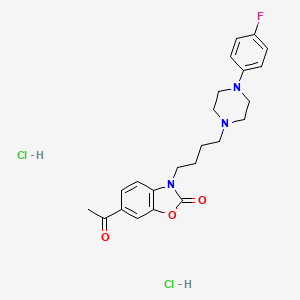
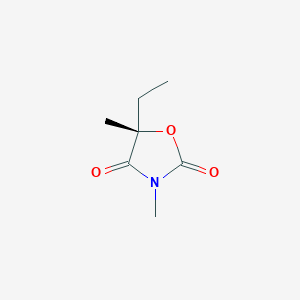
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
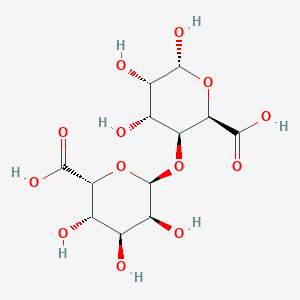
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
